molecular formula C26H25NO5 B214378 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214378
M. Wt: 431.5 g/mol
InChI Key: QOOVOVMIHMGNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of indole alkaloids and has potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. Additionally, it has been shown to block the activation of NF-κB, a signaling pathway that regulates cell survival and inflammation.
Biochemical and physiological effects:
The compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. Additionally, it has been reported to possess anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent activity against cancer cells and pathogenic microorganisms. However, its low solubility in water and poor bioavailability may limit its use in in vivo studies. Additionally, the compound's toxicity and potential side effects need to be further investigated before it can be considered for clinical use.

Future Directions

Further research is needed to explore the potential therapeutic applications of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. Future studies may focus on optimizing its chemical structure to improve its solubility and bioavailability. Additionally, its mechanism of action needs to be further elucidated, and its potential side effects need to be thoroughly investigated. The compound's potential applications in drug discovery and development also need to be explored further.

Synthesis Methods

The synthesis of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 2-nitroethanol, reduction of the resulting nitro compound, and cyclization of the intermediate product. The final product is obtained by the addition of 4-methylbenzyl chloride to the cyclized compound.

Scientific Research Applications

The compound has been extensively studied for its potential medicinal properties. It has been found to exhibit anticancer, antimicrobial, and antifungal activities. Several studies have reported its ability to inhibit the growth of cancer cells, including breast, lung, and prostate cancer. Additionally, it has been shown to possess potent antibacterial and antifungal activities against various pathogenic microorganisms.

properties

Product Name

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C26H25NO5/c1-17-8-10-18(11-9-17)16-27-22-7-5-4-6-21(22)26(30,25(27)29)15-23(28)20-13-12-19(31-2)14-24(20)32-3/h4-14,30H,15-16H2,1-3H3

InChI Key

QOOVOVMIHMGNOR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

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